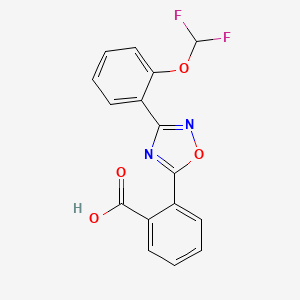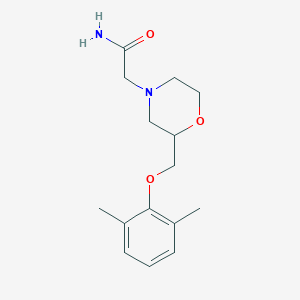
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety.
Méthodes De Préparation
The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate typically involves the reaction of 6-bromo-4,8-dimethylquinoline-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:
Quinoline Derivatives: Compounds like 6-bromoquinoline and 4,8-dimethylquinoline share structural similarities but lack the thioacetate moiety, which imparts unique chemical properties and reactivity.
Thioacetate Compounds: Ethyl thioacetate and methyl thioacetate are simpler analogs that do not possess the quinoline ring, limiting their biological activity and applications.
The uniqueness of this compound lies in its combined structural features, which enable diverse chemical reactivity and potential biological applications.
Propriétés
Formule moléculaire |
C15H16BrNO2S |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3 |
Clé InChI |
HESKRKKIQMVHDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


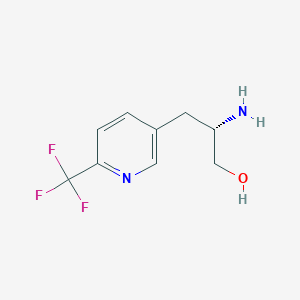
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
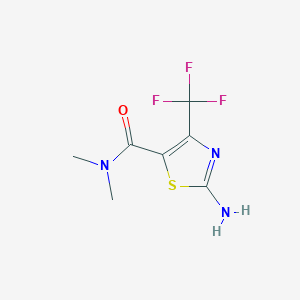
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
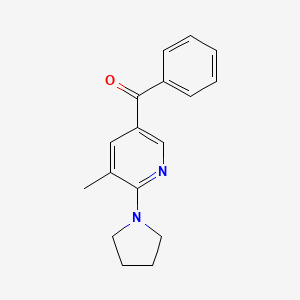

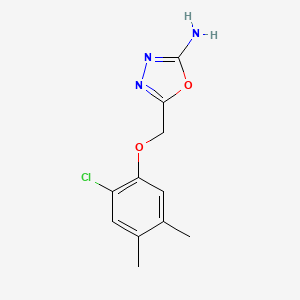

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

